1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
1-(3-Fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a substituted benzyl group at the 1-position and a piperidinylsulfonyl moiety at the 3-position of the pyridinone core. The 3-fluoro-4-methoxybenzyl substituent introduces electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may modulate lipophilicity, solubility, and target binding. The piperidin-1-ylsulfonyl group is a bulky, polar substituent that could influence pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-16-8-7-14(12-15(16)19)13-20-9-5-6-17(18(20)22)26(23,24)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKWQBSSQDBWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one represents a novel class of chemical entities that have garnered interest due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.40 g/mol. The presence of a fluoro group and a methoxy substituent on the benzyl moiety contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that compounds similar to This compound often interact with various biological pathways. The piperidine and pyridine moieties are known to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Target Interactions
- Serotonin Receptors : Compounds with similar structures have shown affinity for serotonin receptors, which play a crucial role in mood regulation.
- Dopamine Receptors : The piperidine structure may enhance interactions with dopamine receptors, suggesting potential applications in treating neurological disorders.
Antiviral Properties
Recent studies have demonstrated that derivatives of piperidine exhibit antiviral activity against various viruses, including HIV and HSV. For instance, compounds with similar structural characteristics have been tested for their efficacy against these viruses, showing moderate protective effects in vitro .
Antimicrobial Activity
The compound's antibacterial and antifungal activities have also been evaluated. Research has indicated that related compounds possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Study 1: Antiviral Screening
A study conducted on a series of piperidine derivatives revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. Specifically, one derivative showed a 50% cytotoxic concentration (CC50) of 92 μM against Vero cells, indicating moderate safety profiles .
Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against various bacterial strains. Results indicated that it inhibited growth at concentrations ranging from 50 to 100 μg/mL, demonstrating its potential as an antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
PF-46396 (Anti-HIV Agent)
Structure: PF-46396 (1-[2-(4-tert-butylphenyl)-2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one) shares the pyridin-2(1H)-one core but differs in substituents. Activity: PF-46396 inhibits HIV-1 maturation by disrupting CA-SP1 processing, akin to bevirimat, but with distinct chemical scaffolding. The trifluoromethyl group at the 3-position enhances metabolic stability, while the indenylaminoethyl chain at the 1-position likely contributes to target binding . Comparison: Unlike PF-46396, the target compound features a piperidinylsulfonyl group at the 3-position, which may confer stronger hydrogen-bonding interactions with viral targets. The 3-fluoro-4-methoxybenzyl group could offer improved blood-brain barrier penetration compared to PF-46396’s bulky tert-butylphenyl moiety.
3-(3-Pyridin-4-yl-1,2,4-Oxadiazol-5-yl)-1-(2-(Trifluoromethyl)Benzyl)Pyridin-2(1H)-one
Structure: This compound () has a trifluoromethylbenzyl group at the 1-position and a 1,2,4-oxadiazole-linked pyridine at the 3-position. Activity: While specific data are absent, the trifluoromethyl group typically enhances lipophilicity and resistance to oxidative metabolism. The 3-fluoro-4-methoxybenzyl group in the target compound may also offer a more balanced logP than the strongly hydrophobic trifluoromethylbenzyl group .
1-[(3-Amino-2-Methylphenyl)Methyl]-4-[2-(Thiophen-2-yl)Ethoxy]Pyridin-2(1H)-one
Structure: This INN-listed compound () includes an aminomethylphenyl group at the 1-position and a thiophen-ethoxy group at the 4-position. Comparison: The target compound lacks a 4-position substituent but compensates with the electron-rich piperidinylsulfonyl group at the 3-position. The 3-fluoro-4-methoxybenzyl group’s dual electronic effects (fluoro: -I, methoxy: +M) may create a unique electronic profile compared to the aminomethylphenyl group .
Piperidinylsulfonyl-Containing Analogues ()
Structure: The compound 1-(1-{(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one features a piperidine ring linked to a sulfonyl group and a naphthalene moiety. Activity: Such structures are often designed for protease or kinase inhibition due to the sulfonyl group’s ability to interact with catalytic residues. Comparison: The target compound’s piperidinylsulfonyl group may similarly engage in hydrogen bonding or electrostatic interactions, but its benzyl substituent at the 1-position could direct it toward different targets, such as viral enzymes or neurotransmitter receptors .
Pharmacological and Physicochemical Insights
Table 1: Key Structural and Hypothetical Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
